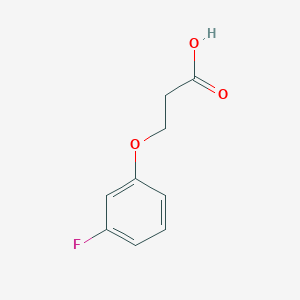

3-(3-Fluorophenoxy)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGIQPNNPXKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567999 | |

| Record name | 3-(3-Fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133077-42-6 | |

| Record name | 3-(3-Fluorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133077-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-(3-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. Its structural features, including a fluorinated phenyl ring, an ether linkage, and a propanoic acid moiety, make it a compound of interest in medicinal chemistry and materials science. The presence and position of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application. Due to a scarcity of direct experimental data for the 3-fluoro isomer, this guide also includes computed data and experimental values for structurally related isomers to provide a comparative context.

Physicochemical Data

The quantitative physicochemical data for this compound and its related isomers are summarized in the tables below. It is crucial to note that much of the available data for the target compound is computationally predicted.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₉FO₃ | - | ChemScene[1] |

| Molecular Weight | 184.16 g/mol | - | ChemScene[1] |

| Melting Point | No Data Available | Experimental | - |

| Boiling Point | No Data Available | Experimental | - |

| pKa (acid dissociation constant) | No Data Available | Experimental | - |

| logP (octanol-water partition coefficient) | 1.6792 | Computed | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Computed | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | Computed | ChemScene[1] |

| Hydrogen Bond Donors | 1 | Computed | ChemScene[1] |

| Rotatable Bonds | 4 | Computed | ChemScene[1] |

| Aqueous Solubility | No Data Available | Experimental | - |

Table 2: Experimental Physicochemical Properties of Structural Isomers and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 3-(4-Fluorophenoxy)propanoic acid | 81-87 | 170-175 @ 55-60 Torr |

| (+-)-2-(3-Chlorophenoxy)propionic acid | 113 | 100 @ 1.5 mm Hg[2] |

| 3-Phenoxypropionic acid (unsubstituted) | 97.5 | No Data Available |

Note: The data for isomers and related compounds are provided for estimation and comparison purposes. Physicochemical properties can vary significantly with changes in substituent position.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic acids like this compound are outlined below. These are generalized procedures and may require optimization for the specific compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is determined for liquid compounds at atmospheric or reduced pressure.

Methodology: Distillation

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: A sample of this compound is placed in the distillation flask with a few boiling chips. The apparatus is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a water-cosolvent mixture if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development and environmental fate assessment.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Conclusion

This technical guide has synthesized the available physicochemical information for this compound. While direct experimental data for several key properties remain to be determined, the provided computed data and comparative values for related isomers offer a solid foundation for researchers. The detailed experimental protocols serve as a practical guide for obtaining the necessary empirical data. A thorough understanding of these fundamental properties is paramount for the rational design of future experiments and the successful application of this compound in drug discovery and other scientific endeavors. Further experimental investigation is highly encouraged to fully elucidate the physicochemical profile of this compound.

References

The Emergence of 3-(3-Fluorophenoxy)propanoic Acid Derivatives as Modulators of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Among the myriad of chemical scaffolds explored, 3-(3-Fluorophenoxy)propanoic acid derivatives have garnered significant attention for their potential to modulate key biological pathways implicated in metabolic diseases, inflammation, and cancer. This technical guide provides an in-depth overview of the biological activity of this promising class of compounds, with a focus on their role as Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Core Focus: Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] They play a crucial role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[2] There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Fibrates, a class of drugs used to treat dyslipidemia, are well-known PPARα agonists.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[3] Its activation enhances insulin sensitivity and is the mechanism of action for the thiazolidinedione (TZD) class of antidiabetic drugs.[4]

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been investigated as a target for treating metabolic syndrome.

Given their central role in metabolic homeostasis, PPARs have become attractive targets for the development of drugs to treat conditions like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. The development of selective PPAR modulators (SPPARMs) aims to harness the therapeutic benefits while minimizing the side effects associated with full agonists.[3]

This compound Derivatives as PPAR Modulators

Recent research has highlighted the potential of substituted phenylpropanoic acid derivatives as potent and selective PPAR modulators.[3][5][6] The introduction of a fluorine atom at the meta-position of the phenoxy ring is a key structural feature that can influence the compound's electronic properties, metabolic stability, and binding affinity to the PPAR ligand-binding domain.

While specific quantitative data for a wide range of this compound derivatives is still emerging in the public domain, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights. For instance, studies on substituted phenylpropanoic acids have shown that modifications to the acidic head group, the linker, and the distal aromatic ring can significantly impact potency and selectivity for different PPAR isotypes.[5]

Table 1: Representative Biological Activity Data for Phenylpropanoic Acid Derivatives (Illustrative)

| Compound ID | Structure | Target | Assay Type | IC50 / EC50 (µM) | Reference Compound |

| Compound A | (S)-2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid | hPPARα | Transactivation | 0.03 | Fenofibric Acid (0.1) |

| Compound B | 3-(4-(2-(benzo[d]oxazol-2-ylamino)ethoxy)phenyl)-2-ethoxypropanoic acid | hPPARγ | Transactivation | 0.001 | Rosiglitazone (0.03) |

| Compound C | (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid | hPPARα | Transactivation | 17.97 | Fenofibric Acid |

Note: This table is illustrative and based on data from structurally related compound classes to highlight the type of data generated in this field. Specific data for this compound derivatives will be populated as it becomes available.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives as PPAR agonists is mediated through a well-defined signaling pathway. Upon entering the cell, these lipophilic molecules bind to the ligand-binding domain (LBD) of a PPAR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: PPAR Signaling Pathway Activation.

The evaluation of the biological activity of these compounds typically follows a standardized workflow, beginning with in vitro assays to determine their potency and selectivity, followed by cell-based assays to assess their functional effects, and culminating in in vivo studies to evaluate their efficacy and pharmacokinetic profiles.

Caption: Experimental Workflow for PPAR Modulators.

Experimental Protocols

A crucial aspect of drug discovery is the reproducibility of experimental findings. Below are detailed methodologies for key experiments commonly employed in the evaluation of PPAR modulators.

PPAR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is a cornerstone for determining the agonist or antagonist activity of a compound on a specific PPAR isotype.

Objective: To quantify the ability of a test compound to activate the transcriptional activity of a specific PPAR isotype (α, γ, or δ).

Principle: Cells are transiently co-transfected with two plasmids. The first is an expression vector containing the ligand-binding domain (LBD) of the PPAR isotype of interest fused to the GAL4 DNA-binding domain. The second is a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the test compound binds to and activates the PPAR-LBD, the GAL4 fusion protein will bind to the UAS and drive the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Expression plasmid for GAL4-PPAR-LBD (α, γ, or δ)

-

Luciferase reporter plasmid with GAL4 UAS (e.g., pGL4.35)

-

Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)

-

Transfection reagent (e.g., FuGENE 6)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Test compounds and reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Seed cells in 96-well plates. After 24 hours, co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3][7]

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of the test compound or a reference agonist. Include a vehicle control (e.g., DMSO).[7]

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay is used to confirm that the activation of PPARs by a test compound leads to the modulation of known target genes.

Objective: To measure the change in mRNA expression levels of PPAR target genes in response to treatment with a test compound.

Principle: Cells expressing the PPAR isotype of interest are treated with the test compound. Total RNA is then extracted, reverse-transcribed into complementary DNA (cDNA), and the expression level of specific target genes is quantified using real-time PCR with gene-specific primers.

Materials:

-

HepG2 (for PPARα) or 3T3-L1 preadipocytes (for PPARγ) or other relevant cell lines

-

Test compounds and reference agonists

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for PPAR target genes (e.g., CPT1A for PPARα, aP2 for PPARγ) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line to an appropriate confluency and then treat with various concentrations of the test compound or a reference agonist for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[7]

-

qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[7]

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Future Directions

The exploration of this compound derivatives as biological modulators is a burgeoning field. Future research will likely focus on:

-

Synthesis and SAR studies: The synthesis of a broader range of derivatives with systematic structural modifications will be crucial to elucidate detailed SAR and optimize potency and selectivity.

-

Elucidation of off-target effects: Comprehensive profiling against a panel of receptors and enzymes will be necessary to ensure the safety and specificity of lead compounds.

-

In vivo efficacy and safety: Promising candidates will need to be evaluated in relevant animal models of metabolic diseases to assess their therapeutic potential and safety profiles.

-

Exploration of other therapeutic areas: Given the diverse roles of PPARs, these compounds may also hold promise for the treatment of inflammatory diseases and certain types of cancer.

References

- 1. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of potent, structurally novel peroxisome proliferator-activated receptor (PPAR) delta-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Dawn of a Dual-Purpose Molecule: An In-depth Technical Guide to the Discovery and History of Fluorophenoxypropanoic Acids

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of fluorophenoxypropanoic acids has been released today. This whitepaper offers researchers, scientists, and drug development professionals a thorough exploration of this versatile chemical class, from its origins as agricultural herbicides to its emergence as a promising scaffold in therapeutic drug design.

Fluorophenoxypropanoic acids represent a significant class of organic compounds with a rich history of development and a diverse range of biological activities. Initially rising to prominence in the mid-20th century as potent and selective herbicides, these molecules have since been identified as potent modulators of critical metabolic pathways in humans, opening new avenues for the treatment of metabolic diseases and inflammation. This guide traces the scientific journey of fluorophenoxypropanoic acids, presenting key discoveries, detailed experimental methodologies, and a forward-looking perspective on their future applications.

A Tale of Two Fields: From Crop Protection to Clinic

The story of fluorophenoxypropanoic acids begins in the realm of agricultural chemistry. Building upon the foundational discovery of phenoxy herbicides like 2,4-D in the 1940s, chemists began to explore structural modifications to enhance potency and selectivity. In the 1960s, researchers at Hoechst (Germany) systematically replaced the phenyl group of 2,4-D with a diphenyl ether moiety, leading to the development of the first generation of aryloxyphenoxypropionate herbicides.[1] The introduction of a fluorine atom onto the phenoxy ring was a pivotal advancement, significantly enhancing the herbicidal efficacy of these compounds.[2]

These "fop" herbicides, as they came to be known, exhibited excellent post-emergence control of grass weeds in broadleaf crops. Their mechanism of action was later elucidated as the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[3] This targeted action spares broadleaf plants, which possess a resistant form of the enzyme, leading to the selective herbicidal effect.

Concurrently, in the field of medicinal chemistry, a structurally related class of compounds, the fibrates, were being developed as lipid-lowering drugs. The discovery that fibrates exert their effects by activating Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression in lipid and glucose metabolism, was a landmark finding.[4][5] This discovery spurred further investigation into compounds that could modulate PPAR activity, and fluorophenoxypropanoic acid derivatives emerged as promising candidates for the treatment of dyslipidemia, type 2 diabetes, and chronic inflammation.[6][7]

Synthesis and Physicochemical Properties

The synthesis of fluorophenoxypropanoic acids is primarily achieved through the Williamson ether synthesis. This method involves the reaction of a substituted fluorophenol with an ester of 2-halopropanoic acid in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid. The choice of starting materials and reaction conditions can be tailored to produce specific isomers and derivatives.

Below is a table summarizing the physicochemical properties of representative fluorophenoxypropanoic acid derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| 2-(4-Fluorophenoxy)propanoic acid | C₉H₉FO₃ | 184.16 | 85-88 | 2.1 |

| Haloxyfop | C₁₅H₁₁ClF₃NO₄ | 361.7 | 107-108 | 4.0 |

| Fenofibric acid | C₁₇H₁₅ClO₄ | 318.75 | 184 | 4.6 |

Biological Activity and Structure-Activity Relationships

The biological activity of fluorophenoxypropanoic acids is highly dependent on their chemical structure. Key structure-activity relationships (SAR) have been established for both their herbicidal and therapeutic effects.

Herbicidal Activity

For herbicidal activity, the (R)-enantiomer of aryloxyphenoxypropionates is typically the more active isomer, exhibiting significantly greater inhibition of ACCase. The nature and position of substituents on the phenoxy and phenyl rings play a crucial role in determining the potency and spectrum of weed control.

| Compound | Target Weed | IC50 (µM) for ACCase Inhibition |

| Haloxyfop-P-methyl | Avena fatua | 0.12 |

| Quizalofop-P-ethyl | Setaria faberi | 0.08 |

| Fenoxaprop-P-ethyl | Echinochloa crus-galli | 0.05 |

Therapeutic Activity

In the context of therapeutic applications, fluorophenoxypropanoic acid derivatives have been shown to be potent agonists of PPARα and PPARγ. The acidic head group is essential for activity, while modifications to the lipophilic tail can modulate the potency and selectivity for different PPAR isoforms.

| Compound | PPAR Isoform | EC50 (nM) |

| Fenofibric Acid | PPARα | 5000 |

| GW7647 (fluorinated analog) | PPARα | 6 |

| Rosiglitazone (related thiazolidinedione) | PPARγ | 43 |

Experimental Protocols

General Synthesis of 2-(4-Fluorophenoxy)propanoic Acid via Williamson Ether Synthesis

Materials:

-

4-Fluorophenol

-

Ethyl-2-bromopropionate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add ethyl-2-bromopropionate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux for 12 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

-

To the crude ester, add a solution of sodium hydroxide (2.0 eq) in water/ethanol.

-

Stir the mixture at room temperature for 4 hours to effect hydrolysis.

-

Acidify the reaction mixture with hydrochloric acid to pH 2.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-fluorophenoxy)propanoic acid.

In Vitro ACCase Inhibition Assay

Materials:

-

Partially purified ACCase from a susceptible grass species

-

Acetyl-CoA

-

ATP

-

Sodium bicarbonate (containing ¹⁴C)

-

Test compounds (fluorophenoxypropanoic acid derivatives)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, acetyl-CoA, and the test compound at various concentrations.

-

Initiate the reaction by adding the partially purified ACCase enzyme.

-

Incubate the mixture at 30°C for 15 minutes.

-

Start the carboxylation reaction by adding ¹⁴C-labeled sodium bicarbonate and incubate for a further 10 minutes.

-

Stop the reaction by adding hydrochloric acid.

-

Dry the samples to remove unreacted ¹⁴C-bicarbonate.

-

Add scintillation cocktail and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

PPARα/γ Transactivation Assay

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vectors for human PPARα or PPARγ

-

Reporter vector containing a PPAR response element (PPRE) linked to a luciferase gene

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

-

After 24 hours, treat the transfected cells with the test compounds at various concentrations.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Mechanisms of Action

The dual applications of fluorophenoxypropanoic acids stem from their ability to interact with distinct molecular targets in plants and mammals.

Herbicidal Mechanism of Action

References

- 1. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(3-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenoxy)propanoic acid, a chemical intermediate with significance in synthetic organic chemistry. This document consolidates its chemical identifiers, physicochemical properties, and key experimental protocols. While direct biological activity data for this compound is limited in publicly available literature, its role as a precursor in the synthesis of more complex molecules, such as chromanone derivatives, is highlighted. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Chemical Identifiers and Properties

This compound is a substituted propanoic acid derivative. Its core structure consists of a propanoic acid moiety linked to a 3-fluorophenoxy group via an ether bond.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value |

| CAS Number | 133077-42-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC(=C1)F)OCCC(=O)O |

| InChI | InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) |

| InChIKey | TWGIQPNNPXKPLC-UHFFFAOYSA-N |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value |

| Density | 1.268 g/cm³ |

| Boiling Point | 262.2 °C at 760 mmHg |

| Flash Point | 112.4 °C |

| pKa (Predicted) | 4.17 ± 0.10 |

| LogP | 1.679 |

| Topological Polar Surface Area | 46.53 Ų |

Synthesis and Experimental Protocols

General Synthesis of Aryloxypropanoic Acids

A plausible synthetic route to this compound involves the reaction of 3-fluorophenol with a suitable three-carbon synthon containing a carboxylic acid or a precursor group. A common method is the Williamson ether synthesis.

Reaction Scheme:

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate (1.1-1.2 eq), dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating with an aqueous solution of a strong base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl), or by acid-catalyzed hydrolysis.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Use as an Intermediate in Chromanone Synthesis

A key application of this compound is its use as a precursor in the synthesis of 7-fluoro-4-chromanone. This transformation is typically achieved through an intramolecular Friedel-Crafts acylation (cyclization).

Reaction Scheme:

Figure 2. Cyclization of this compound to 7-Fluoro-4-chromanone.

Experimental Protocol (General Procedure):

-

Reaction Setup: this compound is mixed with a strong acid catalyst that also serves as a solvent, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Reaction: The mixture is heated, typically at temperatures ranging from 80 to 120 °C, for a period of 1 to 4 hours, with stirring.

-

Work-up: The reaction mixture is cooled and then carefully poured into ice water to quench the reaction and precipitate the product.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude 7-fluoro-4-chromanone can then be purified by column chromatography or recrystallization.

Spectroscopic Data

While a comprehensive set of publicly available spectra for this compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the acidic proton of the carboxylic acid. The aromatic protons would exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring, further complicated by coupling to the fluorine atom. The methylene protons adjacent to the oxygen and the carbonyl group would appear as triplets. The carboxylic acid proton would be a broad singlet, typically downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the fluorine and ether substituents. The two methylene carbons would be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching absorption for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be present around 1700-1725 cm⁻¹. C-O stretching vibrations for the ether and carboxylic acid would also be observed, along with characteristic absorptions for the aromatic ring.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Biological Activity and Signaling Pathways

There is currently a lack of substantial, publicly available data on the specific biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a building block in the synthesis of more complex, potentially biologically active molecules. The biological properties of the final products, such as the chromanone derivatives, would be of greater interest in drug discovery and development. The introduction of the fluorine atom in this intermediate can be a strategic choice to modulate the physicochemical and pharmacokinetic properties of the final target molecules.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of fluorinated heterocyclic compounds like 7-fluoro-4-chromanone. This guide has provided a summary of its key identifiers, physicochemical properties, and generalized experimental protocols for its synthesis and application. While direct biological data is not currently available, its utility in constructing more complex molecules underscores its importance for researchers in synthetic and medicinal chemistry. Further research into the biological effects of this compound and its derivatives could reveal novel applications.

Theoretical Exploration of 3-(3-Fluorophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and potential experimental characterization of 3-(3-Fluorophenoxy)propanoic acid. While comprehensive theoretical studies on this specific molecule are not extensively available in published literature, this document outlines the standard computational and experimental protocols that would be employed for its in-depth analysis. This guide serves as a foundational resource for researchers and professionals in drug development, offering insights into the molecule's physicochemical properties, hypothetical experimental workflows, and the computational methodologies required for its theoretical investigation.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of a fluorine atom on the phenoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. Understanding its structural and electronic characteristics through theoretical studies is a crucial first step in elucidating its potential applications. This guide will detail the common theoretical approaches and complementary experimental procedures for a thorough characterization.

Physicochemical and Computational Data

Computational methods provide valuable predictions of a molecule's properties, aiding in early-stage assessment. The following table summarizes key computed data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.6792 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Theoretical Study Workflow

The theoretical investigation of this compound would typically follow a structured workflow to determine its structural, electronic, and spectroscopic properties.

Caption: Workflow for theoretical studies of this compound.

Methodologies for Theoretical Studies

A robust theoretical analysis of this compound would involve several computational chemistry techniques. The following protocols are based on standard practices for similar molecules[2][3][4].

Density Functional Theory (DFT) Calculations

DFT is a widely used method for predicting the electronic structure of molecules.

-

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties.

-

Protocol:

-

Initial Structure: The initial 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP with a 6-31G** basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Analysis: From the optimized geometry, key electronic properties are calculated, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): This map helps to identify regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic and nucleophilic attack.

-

-

Ab Initio Hartree-Fock (HF) Calculations

Hartree-Fock is another quantum mechanical method that can be used for these calculations.

-

Objective: To provide an alternative theoretical framework for comparison with DFT results.

-

Protocol:

-

Geometry Optimization: Similar to the DFT protocol, the molecular geometry is optimized using the HF method, often with a basis set like 6-31G**.

-

Property Calculations: Subsequent calculations of vibrational frequencies and electronic properties are performed on the HF-optimized geometry.

-

Hypothetical Experimental Synthesis and Characterization Workflow

The synthesis and characterization of this compound would follow a standard laboratory workflow to ensure the purity and confirm the structure of the final product.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.

Synthesis via Williamson Ether Synthesis

This is a common method for forming ethers.

-

Objective: To synthesize this compound from 3-fluorophenol and a suitable propanoic acid derivative.

-

Protocol:

-

Deprotonation: 3-Fluorophenol is dissolved in a suitable solvent (e.g., acetone, DMF) and treated with a base (e.g., potassium carbonate) to form the corresponding phenoxide.

-

Nucleophilic Attack: A 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the halide to form the ether linkage.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Spectroscopic Characterization

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the connectivity of atoms and the presence of the fluorine substituent.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Analysis: The presence of characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C-O ether linkage, and the C-F bond are confirmed.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An appropriate ionization technique is used (e.g., Electrospray Ionization - ESI).

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Conclusion

References

Potential Therapeutic Targets of 3-(3-Fluorophenoxy)propanoic Acid: A Technical Guide for Researchers

Disclaimer: This document provides a summary of potential therapeutic applications for 3-(3-Fluorophenoxy)propanoic acid based on the biological activities of structurally related compounds. As of the latest literature review, specific experimental data on the therapeutic targets of this compound is limited. This guide is intended to provide a scientifically-grounded framework for future research and drug development.

Introduction

This compound is a halogenated aromatic ether with a carboxylic acid moiety. While direct pharmacological studies on this specific molecule are not extensively reported in publicly available literature, the broader class of phenoxypropanoic acid derivatives has been investigated for a range of therapeutic applications. The introduction of a fluorine atom at the meta-position of the phenoxy ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide explores the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Areas and Targets Based on Analog Studies

Based on the known biological effects of structurally similar compounds, this compound may hold therapeutic potential in several key areas:

Anti-inflammatory and Analgesic Activity

Structurally related non-steroidal anti-inflammatory drugs (NSAIDs) often feature a propanoic acid moiety. For instance, 3-(4-Fluorophenoxy)propionic acid has been suggested as an intermediate in the synthesis of potential anti-inflammatory and analgesic drugs.[1] The mechanism of action for many such compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Potential Target: Cyclooxygenase (COX-1 and COX-2)

Hypothesized Mechanism: this compound may act as a competitive inhibitor of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The fluorine substitution could enhance the binding affinity and selectivity for COX isoforms.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of various propanoic acid derivatives. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against multidrug-resistant bacterial and fungal pathogens. Furthermore, quinoline derivatives incorporating a 3-(3-fluorophenoxy) moiety have been synthesized and evaluated for their antimycobacterial activity.

Potential Targets: Bacterial and fungal metabolic pathways.

Hypothesized Mechanism: The compound could interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the fluorophenoxy group may facilitate its passage through microbial cell membranes.

Anticancer and Antioxidant Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their potential as anticancer and antioxidant agents. These compounds have shown the ability to reduce the viability of cancer cell lines and exhibit radical scavenging properties.

Potential Targets: Key signaling pathways in cancer cell proliferation and survival; reactive oxygen species (ROS).

Hypothesized Mechanism: As an antioxidant, the compound could neutralize harmful reactive oxygen species, protecting cells from oxidative stress, a contributing factor to carcinogenesis. As a potential anticancer agent, it might induce apoptosis or inhibit signaling pathways crucial for tumor growth and metastasis.

Cardiovascular Effects

A related compound, 3-(3-Hydroxyphenyl)propionic acid, has been shown to possess antihypertensive and vascular protective effects through the activation of endothelial nitric oxide synthase (eNOS).[2]

Potential Target: Endothelial Nitric Oxide Synthase (eNOS)

Hypothesized Mechanism: this compound might stimulate the production of nitric oxide (NO) in endothelial cells by activating eNOS. This would lead to vasodilation and a potential reduction in blood pressure.

Proposed Experimental Workflows for Target Validation

To investigate the potential therapeutic targets of this compound, a systematic experimental approach is required. The following workflows are proposed as a starting point for researchers.

Caption: A generalized experimental workflow for the evaluation of this compound.

Potential Signaling Pathway Involvement

Based on the hypothesized targets, this compound could modulate several key signaling pathways. The following diagram illustrates a potential mechanism for its anti-inflammatory effects.

Caption: Hypothesized inhibition of the cyclooxygenase pathway by this compound.

Quantitative Data from Analog Studies

While no specific quantitative data exists for this compound, the following table summarizes data from related compounds to provide a reference for potential efficacy.

| Compound/Derivative Class | Assay Type | Target/Organism | Reported Activity (e.g., IC50, MIC) |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Staphylococcus aureus | MIC: 16 µg/mL |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer | A549 (Lung Carcinoma) | ~50% reduction in cell viability at 100 µM |

| 3-(3-Hydroxyphenyl)propionic acid | Vasodilation | Rat thoracic aorta | EC50 = 0.1 µM |

Detailed Methodologies for Key Experiments

To facilitate further research, detailed protocols for key assays are outlined below.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

TMPD (chromogen)

-

Heme

-

Test compound (this compound)

-

Known COX inhibitor (e.g., celecoxib, indomethacin)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in a 96-well plate.

-

Add various concentrations of this compound or the control inhibitor to the wells.

-

Incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 595 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound (this compound)

-

Positive control antibiotic/antifungal

-

96-well microplate

-

Microplate reader or visual inspection

Procedure:

-

Prepare a serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with a known antimicrobial) and a negative control (microorganism in broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular agent. The proposed experimental workflows and methodologies offer a clear path for researchers to elucidate the pharmacological profile of this compound. Further investigation into these potential therapeutic avenues is warranted to determine the clinical relevance of this compound.

References

A Technical Guide to Substituted Phenoxypropanoic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenoxypropanoic acids are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the current literature, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, particularly as agonists of Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40). Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Substituted phenoxypropanoic acids are characterized by a core structure consisting of a phenyl ring linked to a propanoic acid moiety through an ether bond. This scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. Notably, these compounds have been extensively investigated as modulators of key metabolic and inflammatory pathways. Their ability to act as agonists for nuclear receptors like PPARs and cell surface receptors such as GPR40 has positioned them as promising candidates for the treatment of metabolic disorders, including type 2 diabetes and dyslipidemia, as well as inflammatory conditions.[1][2][3] This guide will delve into the synthetic strategies employed to generate libraries of these compounds, explore the intricate details of their structure-activity relationships, and provide insights into their molecular mechanisms of action.

Synthetic Methodologies

The synthesis of substituted phenoxypropanoic acids typically involves the formation of the key ether linkage between a substituted phenol and a propanoic acid derivative. A common and versatile method is the Williamson ether synthesis, where a phenoxide ion reacts with an appropriate alkyl halide.

A general synthetic route is outlined below:

Detailed Experimental Protocol: Synthesis of 2-(3-phenoxyphenyl)propanoic acid[4]

A detailed protocol for the synthesis of 2-(3-phenoxyphenyl)propanoic acid, a representative member of this class, is adapted from the literature.[4]

Step 1: Synthesis of (3-phenoxyphenyl)acetonitrile

-

To a solution of 3-phenoxybenzyl alcohol (100 g, 0.5 mol) in dichloromethane (500 mL), add thionyl chloride (71.4 g, 0.6 mol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-phenoxybenzyl chloride.

-

Dissolve the crude 3-phenoxybenzyl chloride in ethanol (500 mL) and add a solution of sodium cyanide (29.4 g, 0.6 mol) in water (100 mL).

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (3-phenoxyphenyl)acetonitrile.

Step 2: Synthesis of 2-(3-phenoxyphenyl)propanoic acid [4]

-

To a solution of (3-phenoxyphenyl)acetonitrile (20.9 g, 0.1 mol) in anhydrous ethanol (200 mL), add sodium ethoxide (8.1 g, 0.12 mol).

-

Add diethyl carbonate (14.2 g, 0.12 mol) and reflux the mixture for 3 hours.

-

Cool the reaction mixture and add dimethyl sulfate (15.1 g, 0.12 mol) dropwise.

-

Reflux the mixture for an additional 5 hours.

-

Distill off the ethanol and add water to the residue.

-

Extract the aqueous layer with benzene.

-

To the residue obtained after evaporation of benzene, add a solution of sodium hydroxide (12 g, 0.3 mol) in 40% aqueous ethanol (200 mL).

-

Boil the mixture for 20 hours.

-

Distill off the alcohol and dilute the residue with water.

-

Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid.

-

Extract the separated oil with benzene, dry the organic layer over sodium sulfate, and evaporate the solvent to yield 2-(3-phenoxyphenyl)propanoic acid.

Biological Activity and Structure-Activity Relationships

Substituted phenoxypropanoic acids have been extensively studied as ligands for PPARs and GPR40, both of which are critical regulators of metabolic homeostasis.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors.[2] They play crucial roles in lipid and glucose metabolism.[2][5] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Phenoxypropanoic acid derivatives have been developed as potent and selective agonists for these receptors.[1][6]

The general structure-activity relationships (SAR) for PPAR agonists of this class indicate that the nature and stereochemistry of the substituent at the α-position of the propanoic acid, the linker between the two phenyl rings, and the substituents on the distal phenyl ring are critical for potency and selectivity.[3]

The following table summarizes the in vitro activity of a selection of substituted phenoxypropanoic acid derivatives as PPAR agonists.

| Compound ID | R1 | R2 | Linker | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Reference |

| 1 | H | H | O | 1200 | >10000 | >10000 | [7] |

| 2 | CH3 | H | O | 24 | 1500 | 800 | [7] |

| 3 | H | 4-CF3 | O | 80 | 2500 | 1200 | [1] |

| 4 | CH3 | 4-CF3 | O | 15 | 900 | 500 | [1] |

| LY518674 | CH3 | triazolylpropyl | O | ~24 | >10000 | >10000 | [7] |

EC50 values represent the concentration of the compound that elicits 50% of the maximal response.

Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(3-Fluorophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Potential Applications

3-(3-Fluorophenoxy)propanoic acid is a substituted phenylpropanoic acid derivative. Based on the known biological activities of structurally similar compounds, it is hypothesized to be a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.[2]

-

PPARα: Highly expressed in the liver, muscle, and heart, it is a key regulator of fatty acid oxidation. Agonists of PPARα, such as fibrates, are used clinically to treat dyslipidemia.[3][4]

-

PPARγ: Predominantly found in adipose tissue, it is essential for adipogenesis and insulin sensitization. Thiazolidinediones (TZDs), which are PPARγ agonists, are used as antidiabetic drugs.[1][2]

-

PPARβ/δ: Ubiquitously expressed, it is involved in lipid metabolism and energy balance.[2]

Given its structure, this compound may act as a PPAR agonist, potentially with selectivity for one or more isotypes. The following protocols outline the synthesis, characterization, and biological evaluation of this compound to investigate its potential as a PPAR agonist for therapeutic applications in metabolic diseases such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).

Synthesis Protocol

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

3-Fluorophenol

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of 3-fluorophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Addition of Reagent: Stir the suspension at room temperature for 30 minutes. Add ethyl 3-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by 1 M HCl, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude ethyl 3-(3-fluorophenoxy)propanoate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and 1 M NaOH solution. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Acidify the aqueous solution with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Purification: The crude product can be further purified by recrystallization.

Physicochemical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Method | Expected Outcome |

| Chemical Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to the protons and carbons of the 3-fluorophenoxy and propanoic acid moieties. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉FO₃). |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |

| Melting Point | Melting Point Apparatus | A sharp melting point range. |

Biological Activity Evaluation Protocols

The following protocols are designed to assess the activity of this compound as a PPAR agonist.

In Vitro PPAR Transactivation Assay

This assay determines the ability of the compound to activate the different PPAR isotypes.

Materials:

-

HEK293T cells

-

Expression plasmids for chimeric receptors (hPPARα-GAL4, hPPARγ-GAL4, hPPARβ/δ-GAL4)

-

Reporter plasmid (pGL4.35[9xGAL4UAS-luc2P])

-

Transfection reagent (e.g., Lipofectamine 3000)

-

DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

This compound

-

Known PPAR agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ)

-

Luciferase Assay System

-

96-well plates

Protocol:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: Co-transfect the HEK293T cells with the respective PPAR-GAL4 expression plasmid and the pGL4.35 reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Seeding: After 24 hours of transfection, seed the cells into 96-well plates at a density of 3 x 10⁴ cells/well.[4]

-

Compound Treatment: After another 24 hours, treat the cells with varying concentrations of this compound or a known PPAR agonist (positive control) for 24 hours.

-

Luciferase Assay: Following treatment, measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine the EC₅₀ values.

References

Application Notes and Protocols for High-Throughput Screening of 3-(3-Fluorophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propanoic acid is a synthetic compound with potential for biological activity. While specific targets are not extensively documented in publicly available literature, its structural features suggest potential interaction with various cellular targets. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its biological effects. The primary focus of these protocols is on a hypothesized interaction with G protein-coupled receptors (GPCRs), a common target class for novel therapeutics.[1] Specifically, based on structural similarities to known ligands, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is presented as a putative target of interest for screening.[2][3]

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[2] Activation of GPR40 by agonists leads to the stimulation of the Gαq/11 signaling pathway, resulting in increased intracellular calcium and potentiation of insulin release, making it an attractive target for the treatment of type 2 diabetes.[2][3]

These protocols outline a primary HTS assay based on intracellular calcium mobilization, a common method for detecting Gαq-coupled GPCR activation.[2] Additionally, protocols for secondary dose-response confirmation and a counter-screening assay are provided to ensure data quality and eliminate false positives.

Putative Signaling Pathway of GPR40 Activation

Activation of GPR40 by an agonist initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be readily measured in a high-throughput format.[2]

References

Application Notes and Protocols for the Quantification of 3-(3-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(3-Fluorophenoxy)propanoic acid in various matrices. The methodologies described are based on established analytical techniques for similar chemical structures, offering robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of small organic molecules. This method is suitable for routine analysis, offering a balance of sensitivity, selectivity, and cost-effectiveness. The following protocol is a recommended starting point for the analysis of this compound.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

b) HPLC-UV Operating Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 35% B isocratic, or a linear gradient depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm - 340 nm (optimum wavelength to be determined by analyzing the standard)[1] |

c) Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Expected Quantitative Data (Example)

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][3] This technique offers lower detection limits and greater specificity through the use of mass-based detection.

Experimental Protocol: LC-MS/MS

a) Sample Preparation: